molecular formula C11H10NNaO3 B2584376 Sodium;2-(5-methoxy-1H-indol-2-yl)acetate CAS No. 2361644-70-2

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate

Cat. No.: B2584376
CAS No.: 2361644-70-2
M. Wt: 227.195
InChI Key: PHYLSCAJCHORAT-UHFFFAOYSA-M
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Description

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate: is a chemical compound with the molecular formula C11H11NO3Na . It is a sodium salt derivative of 5-methoxyindole-2-acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-(5-methoxy-1H-indol-2-yl)acetate typically involves the reaction of 5-methoxyindole-2-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Water

    Reaction Time: Several hours to ensure complete neutralization

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Reactants: 5-methoxyindole-2-acetic acid and sodium hydroxide

    Equipment: Large-scale reactors with efficient mixing and temperature control

    Purification: Filtration and drying to obtain the pure sodium salt

Chemical Reactions Analysis

Types of Reactions: Sodium;2-(5-methoxy-1H-indol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The indole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: 5-methoxyindole-2-carboxylic acid

    Reduction: 5-methoxy-2,3-dihydroindole-2-acetic acid

    Substitution: 5-bromo-2-(5-methoxy-1H-indol-2-yl)acetate

Scientific Research Applications

Chemistry:

    Synthesis of Indole Derivatives: Used as a precursor in the synthesis of various indole-based compounds, which are important in pharmaceuticals and agrochemicals.

Biology:

    Plant Growth Regulation: Acts as a plant growth regulator, similar to auxins, influencing cell elongation and division.

Medicine:

    Drug Development: Investigated for its potential use in developing anti-inflammatory and anticancer agents due to its structural similarity to other bioactive indole derivatives.

Industry:

    Chemical Intermediates: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid (IAA): A natural plant hormone with similar growth-regulating properties.

    5-methoxyindole-3-acetic acid: Another indole derivative with similar structural features but different biological activity.

    Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with a similar indole core but different functional groups.

Uniqueness: Sodium;2-(5-methoxy-1H-indol-2-yl)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Biological Activity

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate is a compound derived from the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of 5-methoxyindole with acetic anhydride or acetic acid in the presence of sodium hydroxide. The resulting product is then purified to yield this compound. This method allows for the incorporation of the methoxy group, which is crucial for enhancing the biological activity of indole derivatives.

Anticancer Properties

Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with indole structures exhibit significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : The compound was tested against human cervical adenocarcinoma (HeLa) cells using the MTT assay. Results showed substantial inhibition of cell proliferation, with IC50 values indicating effective concentration ranges between 10–30 µM for related indole derivatives .
CompoundCell LineIC50 (µM)
This compoundHeLa10–30
5-(2'-indolyl)thiazolesVarious10–30

The mechanism by which this compound induces cytotoxicity appears to involve multiple pathways:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Microtubule Disruption : Some studies suggest that certain analogs may disrupt microtubule polymerization, contributing to their cytotoxic effects .
  • Methuosis : Research indicates that specific indole derivatives can induce a form of cell death known as methuosis, characterized by extensive cytoplasmic vacuolization without typical apoptotic features .

Other Biological Activities

Beyond anticancer effects, this compound and its analogs have demonstrated potential in various therapeutic areas:

  • Antimicrobial Activity : Indole derivatives have shown effectiveness against bacterial strains, contributing to their evaluation as potential antimicrobial agents .
  • Anti-inflammatory Effects : Some studies report that methoxy-substituted indoles possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

  • In Vitro Studies : In vitro evaluations revealed that this compound significantly inhibited the growth of cancer cell lines while sparing normal cells, indicating selective toxicity .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the indole ring can enhance or reduce biological activity. For instance, substituents at the 5-position have been found to be critical for maintaining cytotoxic effects .
  • Combination Therapies : Investigations into combination therapies involving this compound suggest synergistic effects when paired with conventional chemotherapeutics, potentially improving treatment outcomes in resistant cancer types .

Properties

IUPAC Name

sodium;2-(5-methoxy-1H-indol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYLSCAJCHORAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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